Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate
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Overview
Description
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a sulfanyl group, which adds unique properties compared to other esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanol.
Substitution: Various substituted ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoates.
Scientific Research Applications
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propanoate: Similar structure but lacks the sulfanyl group.
Uniqueness
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to other esters. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61546-43-8 |
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Molecular Formula |
C11H22O4S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
ethyl 3-(2,2-diethoxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C11H22O4S/c1-4-13-10(12)7-8-16-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
ZZVBZIUPOZYAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSCCC(=O)OCC)OCC |
Origin of Product |
United States |
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